Butanamide, N-(4-formylphenyl)-
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Overview
Description
Butanamide, N-(4-formylphenyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide backbone with a 4-formylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, N-(4-formylphenyl)- typically involves the reaction of 4-formylbenzoic acid with butanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of Butanamide, N-(4-formylphenyl)- may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Butanamide, N-(4-formylphenyl)- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-carboxyphenylbutanamide.
Reduction: 4-hydroxyphenylbutanamide.
Substitution: 4-nitrophenylbutanamide (in the case of nitration).
Scientific Research Applications
Chemistry: Butanamide, N-(4-formylphenyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of amide derivatives on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: Potential applications in medicine include the development of drugs targeting specific pathways involving amide derivatives. Research is ongoing to explore its efficacy and safety in therapeutic applications.
Industry: In the industrial sector, Butanamide, N-(4-formylphenyl)- can be used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Butanamide, N-(4-formylphenyl)- involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The amide bond provides stability and resistance to hydrolysis, making it a valuable component in drug design.
Comparison with Similar Compounds
Butyramide: A simple amide with a butanamide backbone.
Benzamide: An amide with a benzene ring substituent.
Acetamide: A smaller amide with an acetyl group.
Uniqueness: Butanamide, N-(4-formylphenyl)- is unique due to the presence of the 4-formylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other amides may not be suitable.
Biological Activity
Butanamide, N-(4-formylphenyl)-, also known as N-[(4-formylphenyl)methyl]butanamide, is an organic compound characterized by its unique structure that includes a formyl group attached to a phenyl ring and a butanamide chain. This compound has garnered attention for its potential biological activities, making it a subject of various scientific investigations.
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- IUPAC Name : N-[(4-formylphenyl)methyl]butanamide
- Canonical SMILES : CCCC(=O)NCC1=CC=C(C=C1)C=O
The biological activity of Butanamide, N-(4-formylphenyl)- is primarily attributed to its ability to interact with various biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their functionality. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, enhancing its biological effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to Butanamide, N-(4-formylphenyl)-. For instance, compounds synthesized from similar frameworks have shown significant antibacterial and antifungal activities against various strains. The Minimum Inhibitory Concentration (MIC) values were determined using micro-broth dilution methods, indicating the potential of these compounds in combating infections caused by bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
In vitro studies have suggested that derivatives of Butanamide may exhibit anti-inflammatory effects. These compounds were tested for their ability to inhibit pro-inflammatory cytokines in cell cultures, demonstrating a reduction in inflammation markers .
Anticancer Potential
The anticancer activity of Butanamide derivatives has also been investigated. For example, certain synthesized analogs displayed significant cytotoxicity against human lung cancer cell lines (A549) using the MTT assay. This suggests that modifications in the chemical structure can enhance their efficacy as anticancer agents .
Synthesis and Characterization
The synthesis of Butanamide, N-(4-formylphenyl)- typically involves the reaction between 4-formylbenzylamine and butanoyl chloride in the presence of a base like triethylamine. This method allows for the production of high-purity compounds suitable for biological testing .
Comparative Studies
A comparative analysis with similar compounds such as N-methylbutanamide and 4-formylbenzoic acid reveals that the unique combination of functional groups in Butanamide contributes to its diverse reactivity and biological interactions .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅NO₂ |
Molecular Weight | 205.25 g/mol |
Antimicrobial Activity (MIC) | Varies by derivative |
Anticancer Activity (A549 cell line) | Significant |
Anti-inflammatory Activity | Positive correlation |
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(4-formylphenyl)butanamide |
InChI |
InChI=1S/C11H13NO2/c1-2-3-11(14)12-10-6-4-9(8-13)5-7-10/h4-8H,2-3H2,1H3,(H,12,14) |
InChI Key |
QOFYCZQQGPFMRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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